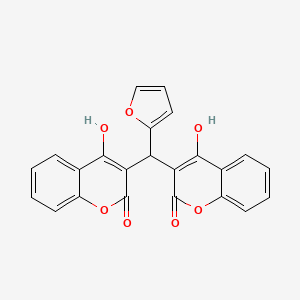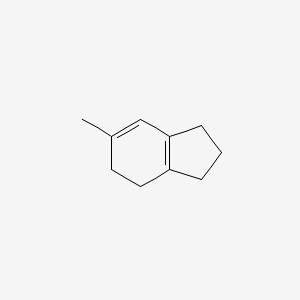![molecular formula C14H11Br6O5- B14333565 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate CAS No. 111043-74-4](/img/no-structure.png)
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is a brominated organic compound. Brominated compounds are known for their applications in various fields, including flame retardants, pharmaceuticals, and agrochemicals. This compound, with its multiple bromine atoms, is particularly interesting due to its potential reactivity and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate typically involves the bromination of precursor compounds. The process may include multiple steps of bromination and esterification. For instance, starting with a benzoate derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group can be introduced through a subsequent reaction with a dibromohexanol derivative.
Industrial Production Methods
Industrial production of such brominated compounds often involves large-scale bromination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and bromine concentration to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated benzoates.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated structure which can enhance biological activity.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate exerts its effects involves its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing active brominated species that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of polymers and organic electronics.
Tetrabromophthalic anhydride: Used in the production of flame retardants and resins.
Uniqueness
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is unique due to its specific bromination pattern and the presence of both ester and hydroxyl functional groups
Eigenschaften
| 111043-74-4 | |
Molekularformel |
C14H11Br6O5- |
Molekulargewicht |
738.7 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromo-6-(5,6-dibromo-2-hydroxyhexoxy)carbonylbenzoate |
InChI |
InChI=1S/C14H12Br6O5/c15-3-5(16)1-2-6(21)4-25-14(24)8-7(13(22)23)9(17)11(19)12(20)10(8)18/h5-6,21H,1-4H2,(H,22,23)/p-1 |
InChI-Schlüssel |
HHAKQWTVWUXQMW-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(CBr)Br)C(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
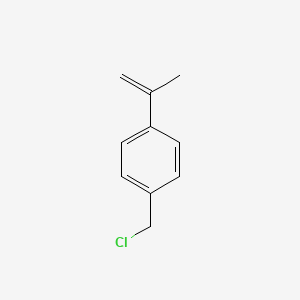
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
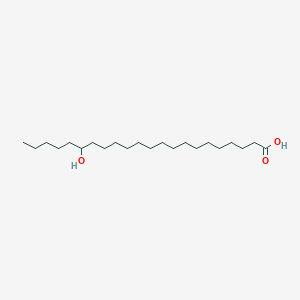
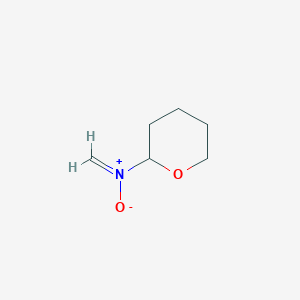
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
